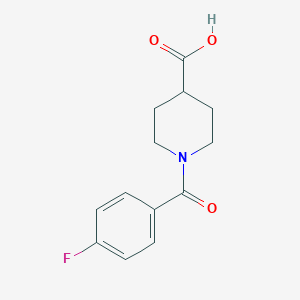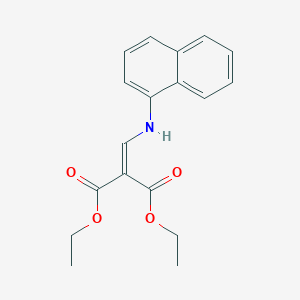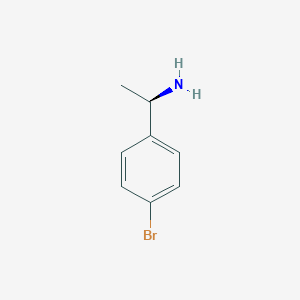
1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- is a chemical compound with the molecular formula C9H18N2OS and a molecular weight of 202.32 g/mol. It is also known by other names such as SDH8E9EM4L and CHEMBL98408. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of a thiazolidine derivative with an appropriate ketone, followed by amination and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazolidine rings.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The specific pathways involved depend on the target enzyme or receptor, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- include other thiazolidine derivatives and amino ketones. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry. The uniqueness of 1-Pentanone, 2-amino-3-methyl-1-(3-thiazolidinyl)-, (2S,3S)- lies in its specific combination of a thiazolidine ring with an amino ketone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
136259-20-6 |
|---|---|
Molecular Formula |
C9H18N2OS |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one |
InChI |
InChI=1S/C9H18N2OS/c1-3-7(2)8(10)9(12)11-4-5-13-6-11/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
WCRLBFHWFPELKW-YUMQZZPRSA-N |
SMILES |
CCC(C)C(C(=O)N1CCSC1)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCSC1)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCSC1)N |
Synonyms |
Ile-thiazolidide isoleucine-thiazolidide isoleucyl-thiazolidide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


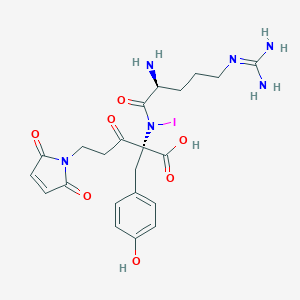
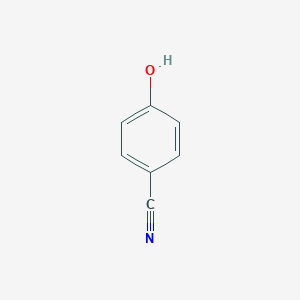




![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

